molecular formula C20H24N2O3 B2420465 N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034271-17-3

N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2420465
CAS RN: 2034271-17-3
M. Wt: 340.423
InChI Key: MAASTUCDYDMXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as DPI, is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's flavin-containing subunit, which prevents the transfer of electrons to oxygen and thus inhibits ROS production. This mechanism of action has been confirmed by various biochemical and biophysical studies.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce inflammation and oxidative stress in cardiovascular diseases, and protect against neuronal damage in neurodegenerative disorders. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is its high potency and specificity as an inhibitor of NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various cellular processes. However, N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide also has some limitations for lab experiments, including its relatively high cost and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase, which could have potential therapeutic applications in various diseases. Another area of research is the investigation of the mechanisms underlying N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide's effects on cancer cells, cardiovascular diseases, and neurodegenerative disorders. Additionally, the development of new methods for delivering N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide to specific tissues or cells could enhance its therapeutic potential.

Synthesis Methods

The synthesis method of N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves the reaction of 2,3-dimethylbenzoyl chloride with isonicotinic acid in the presence of triethylamine to form the corresponding acid chloride. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of potassium carbonate to form the desired compound, N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been extensively studied for its potential applications in scientific research. It is primarily used as a potent inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of ROS in various cellular processes. N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been used to investigate the involvement of ROS in a wide range of physiological and pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-4-3-5-18(15(14)2)22-20(23)17-6-9-21-19(12-17)25-13-16-7-10-24-11-8-16/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAASTUCDYDMXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

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